molecular formula C16H18N4O3 B1670772 Disperse red 1 CAS No. 2872-52-8

Disperse red 1

Cat. No.: B1670772
CAS No.: 2872-52-8
M. Wt: 314.34 g/mol
InChI Key: FOQABOMYTOFLPZ-ISLYRVAYSA-N
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Description

Mechanism of Action

Target of Action

Disperse Red 1 (DR1) is a chromophore used as an azobenzene dye . It primarily targets polymer matrices such as hydroxypropyl cellulose (HPC) and poly (methyl methacrylate) (PMMA) fibers . These polymers are commonly used in fabricating polymer optical fibers (POF), which are desirable for their potential in telecommunications applications .

Mode of Action

DR1 can form a dipole network that enhances the electro-optic effect of the non-linear components and improves the photorefractive effect . This is achieved through the reversible light-induced solubility of DR1 in the polymer matrix . Both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions . This phenomenon is attributed to a dissolution of dye and/or disruption of DR1 aggregates .

Biochemical Pathways

The primary biochemical pathway involved in the action of DR1 is the trans-cis isomerization induced by visible light . This process is a new feature of the light-induced molecular movements of azo-dyes . The trans-cis isomerization leads to the dissolution of the dye and disruption of DR1 aggregates .

Pharmacokinetics

It’s worth noting that the solubility of dr1 in a polymer matrix can be reversibly controlled by light, which could potentially influence its distribution and bioavailability within the matrix .

Result of Action

The result of DR1’s action is the change in coloration of the polymer matrix . This color change is due to the dissolution of the dye and disruption of DR1 aggregates . Moreover, doping with DR1 increases the stiffness and the glass transition temperature of the PMMA fibers .

Action Environment

The action of DR1 is influenced by environmental factors such as light and temperature . Both heating and illumination with visible light can promote the dissolution of the dye . Therefore, the action, efficacy, and stability of DR1 are highly dependent on its exposure to light and heat .

Biochemical Analysis

Biochemical Properties

Disperse Red 1 is a polar molecule containing azo groups . The interaction of the dye molecule and polymer takes place with Van der Waals and dipole forces . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .

Cellular Effects

This compound has been shown to induce cytotoxic and genotoxic effects in mouse germ cells . In a study, sexually mature male mice were orally treated with single doses of this compound at 20, 100, and 500mg/kg body weight . The data showed an increased frequency of sperm with abnormal morphology and decreased fertility . An increased amount of DNA damage was also detected in testis cells after treatments with 100 and 500mg/kg .

Molecular Mechanism

This compound is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study showed a strong color change, easily visible as a red-to-orange color switch, which is locked in until inspection but can then be restored reversibly if desired, after moderate heating .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, sexually mature male mice treated with single doses of this compound at 20, 100, and 500mg/kg body weight showed an increased frequency of sperm with abnormal morphology and decreased fertility . This suggests that high doses of this compound may have toxic or adverse effects.

Metabolic Pathways

It is known that azo dyes like this compound can be degraded by bacteria, suggesting that it may interact with enzymes or cofactors involved in bacterial metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 1 can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. One common method involves the diazotization of aniline followed by coupling with N,N-diethylaniline to form the azobenzene structure . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization and drying to obtain the final dye product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces aromatic amines .

Scientific Research Applications

Disperse Red 1 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of dye chemistry and photochemistry.

    Biology: this compound is employed in biological staining techniques to visualize cellular components.

    Medicine: Research into drug delivery systems and diagnostic imaging sometimes utilizes this compound due to its optical properties.

    Industry: The dye is extensively used in the textile industry for dyeing synthetic fibers.

Comparison with Similar Compounds

Uniqueness: Disperse Red 1 is unique due to its strong non-linear optical properties and its ability to undergo reversible photoisomerization. These characteristics make it particularly valuable in advanced scientific applications such as optical data storage and photonic devices .

Properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062678
Record name C.I. Disperse Red 1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2872-52-8
Record name Disperse Red 1
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Record name Disperse Red 1
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Record name Disperse red 1
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Record name Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 1
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Record name 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Disperse Red 1?

A1: The molecular formula of DR1 is C16H18N4O3, and its molecular weight is 314.33 g/mol.

Q2: What spectroscopic techniques are used to characterize DR1?

A2: Various spectroscopic techniques are employed to characterize DR1, including:

  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions of DR1, particularly the n-π and π-π transitions associated with its azo group. [, , , , ]
  • FTIR Spectroscopy: FTIR helps identify the functional groups present in DR1, such as the nitro group, the azo group, and the aromatic rings. [, , ]
  • NMR Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed information about the structure and environment of DR1 molecules. [, , ]
  • Raman Spectroscopy: This technique is valuable for studying the vibrational modes of DR1 molecules, especially in composite materials. [, ]

Q3: What materials are commonly used with DR1 in composite systems?

A3: DR1 is often incorporated into various host materials, including:

  • Polymers: Poly(methyl methacrylate) (PMMA) [, , , , , , , , , , , , ] is a frequently used host for DR1, along with other polymers like polystyrene (PS) [, ], polycarbonate (PC) [], and polylactide (PLA). []
  • Silica: DR1 is incorporated into silica matrices using sol-gel techniques, enhancing its thermal stability and enabling applications in electro-optics. [, ]
  • Titanium Dioxide (TiO2): The combination of DR1 with TiO2 is explored for photocatalytic applications, particularly in the degradation of pollutants. [, , ]
  • Liquid Crystals: DR1 is studied in nematic liquid crystals [, ] for its potential in dynamic holography and display technologies.
  • AlPO4-5 Single Crystals: The incorporation of DR1 into the one-dimensional channels of AlPO4-5 single crystals has been investigated for second-harmonic generation applications. []

Q4: How does DR1 contribute to the functionality of these composite systems?

A4: DR1 introduces several functionalities to the composite systems:

  • Nonlinear Optical Properties: DR1 exhibits significant second-order nonlinear optical properties, making it suitable for applications such as second harmonic generation [, , ] and electro-optic modulation. [, ]
  • Photochromism: The trans-cis photoisomerization of DR1 upon light irradiation is utilized in various applications, including holographic data storage [, , ] and the development of photomechanical actuators. []
  • Fluorescence: Although DR1 generally exhibits weak fluorescence, it can be enhanced in specific environments, making it a potential candidate for sensing applications. []

Q5: What factors influence the performance and stability of DR1 in these applications?

A5: Several factors impact the performance and stability of DR1:

  • Matrix Rigidity: The rigidity of the host matrix influences the rotational freedom of DR1 molecules, affecting its ability to align under electric fields [, ] or light irradiation, impacting its nonlinear optical and photochromic properties. []
  • Temperature: Elevated temperatures can lead to thermal relaxation of the poled DR1 molecules, decreasing the long-term stability of its nonlinear optical properties. [, , ]
  • Light Exposure: Prolonged exposure to UV light can cause photodegradation of DR1, limiting its long-term performance in optical applications. [, ]

Q6: What are the environmental concerns associated with DR1?

A6: DR1 raises environmental concerns due to its presence in industrial wastewater, primarily from the textile industry. [, ] Conventional wastewater treatment methods often struggle to effectively remove DR1 and its degradation products. []

Q7: What is being done to address these environmental concerns?

A7: Research is focused on developing efficient and sustainable methods for removing DR1 from wastewater, including:

  • Photocatalysis: The use of TiO2-based photocatalysts is a promising approach for the degradation of DR1 in aqueous solutions under UV or visible light irradiation. [, , ]
  • Biosorption: Utilizing fungal biomass, such as Aspergillus niger, as a biosorbent shows potential for the removal of DR1 from aqueous solutions. [, ]

Q8: Is DR1 toxic? What are the potential health effects?

A8: Studies have shown that DR1 and its degradation products can exhibit cytotoxic, genotoxic, and mutagenic effects on various organisms. [, , , , ] More research is needed to fully understand the long-term health effects of DR1 exposure.

Q9: How is computational chemistry used in DR1 research?

A9: Computational chemistry plays a crucial role in understanding the electronic structure, optical properties, and reactivity of DR1:

  • Density Functional Theory (DFT): DFT calculations provide insights into the electronic transitions responsible for the absorption spectrum of DR1 and its isomers. [, , ]
  • Molecular Dynamics (MD) Simulations: MD simulations help investigate the behavior of DR1 molecules in different matrices, providing information about their orientation, mobility, and interactions with the surrounding environment. []

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